

Application Notes and Protocols for Using Fluorescent Dyes in Microscopy

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Compound of Interest					
Compound Name:	Atrol				
Cat. No.:	B14120838	Get Quote			

A Note on "Atrol": Initial searches for a fluorescent probe specifically named "Atrol" did not yield conclusive results in scientific literature or commercial databases. It is possible that "Atrol" is a novel, proprietary, or less common name. However, the name bears resemblance to the well-established and widely used "ATTO" series of fluorescent dyes. Therefore, these application notes and protocols will focus on the use of ATTO dyes as a representative and highly relevant example for fluorescence microscopy applications in research, and drug development.

Introduction to ATTO Dyes in Fluorescence Microscopy

ATTO dyes are a series of fluorescent labels with applications in fluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH).[1] These dyes are known for their high photostability, strong absorption, and high fluorescence quantum yields, making them suitable for demanding applications such as single-molecule detection and super-resolution microscopy (e.g., PALM, dSTORM, STED).[2][3] They are available with a range of reactive groups, such as NHS-esters for labeling amino groups and maleimides for labeling thiol groups, allowing for the conjugation to various biomolecules like proteins and nucleic acids.[1][4]

Data Presentation: Photophysical Properties of Selected ATTO Dyes

The selection of a suitable fluorescent dye is critical for successful fluorescence microscopy experiments and depends on the available excitation sources (lasers) and emission filters of



the microscope.[5] The following table summarizes the key photophysical properties of a selection of ATTO dyes.

ATTO Dye	Excitation Max (nm)	Emission Max (nm)	Molar Absorptivity (M ⁻¹ cm ⁻¹)	Fluorescence Quantum Yield
ATTO 488	501	523	90,000	0.80
ATTO 550	554	576	120,000	0.85
ATTO 590	594	624	120,000	0.80
ATTO 633	633	657	130,000	0.70
ATTO 647N	646	664	150,000	0.65
ATTO 655	663	684	125,000	0.30

Data sourced from ATTO-TEC product information and related publications. Please refer to the manufacturer's documentation for the most accurate and up-to-date information.

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with ATTO Dye-Conjugated Antibodies (Immunofluorescence)

This protocol provides a general procedure for immunofluorescent staining of cultured cells on coverslips.

Materials:

- Cells cultured on sterile coverslips in a petri dish or multi-well plate.
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS (Caution: Paraformaldehyde is toxic and should be handled in a fume hood).
- Permeabilization Buffer: 0.1% Triton X-100 in PBS



- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (unlabeled) specific to the target of interest
- ATTO Dye-Conjugated Secondary Antibody (specific to the host species of the primary antibody)
- Mounting Medium with Antifade Reagent (e.g., with DAPI for nuclear counterstaining)
- Microscope Slides

Procedure:

- · Cell Culture and Fixation:
 - Culture cells to the desired confluency on coverslips.
 - Gently wash the cells twice with PBS.[6]
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in the blocking buffer.



- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[6]
- Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the ATTO dye-conjugated secondary antibody in the blocking buffer, protecting it from light.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
 - Wash the cells three times with PBS for 5 minutes each in the dark.
- Mounting:
 - o Carefully mount the coverslip onto a microscope slide with a drop of mounting medium.
 - Seal the edges of the coverslip with nail polish to prevent drying.
 - Store the slides at 4°C in the dark until imaging.

Workflow for Fixed Cell Immunofluorescence



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Caption: Workflow for fixed cell immunofluorescence staining.

Protocol 2: Live-Cell Imaging with ATTO Dyes

Methodological & Application



Live-cell imaging allows for the study of dynamic cellular processes in real-time.[3] For live-cell imaging, it is crucial to use fluorescent probes that are cell-permeable and non-toxic. Many ATTO dyes can be conjugated to molecules that facilitate their entry into living cells.

Materials:

- Cells cultured in a glass-bottom dish or chamber slide suitable for microscopy.
- Live-Cell Imaging Medium (e.g., phenol red-free cell culture medium).
- Cell-permeable ATTO dye conjugate (e.g., ATTO-labeled ligand for a specific receptor or a dye like ATTO 590-Phalloidin for actin staining).
- Incubator with temperature and CO2 control integrated with the microscope.

Procedure:

- Cell Preparation:
 - Plate cells in a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
- Staining:
 - Prepare the ATTO dye working solution in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to achieve good signal-to-noise with minimal toxicity.
 - Remove the culture medium from the cells and replace it with the staining solution.
 - Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C and 5%
 CO2.
- Washing (Optional):
 - For some probes, a wash step may be necessary to remove unbound dye and reduce background fluorescence. Gently replace the staining solution with fresh, pre-warmed livecell imaging medium.



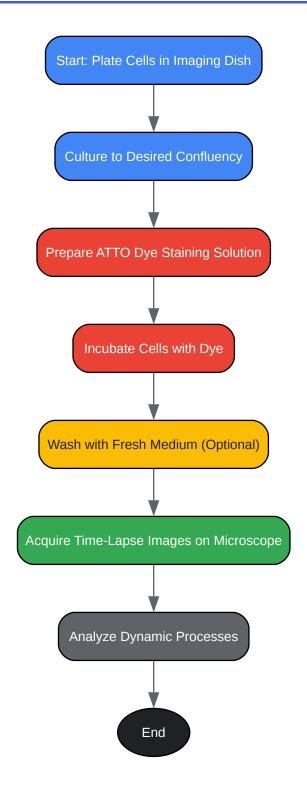




- Imaging:
 - Place the dish or slide on the microscope stage within the environmental chamber.
 - Allow the cells to equilibrate before starting image acquisition.
 - Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
 - Acquire images at desired time intervals.

Logical Flow for Live-Cell Imaging Experiment





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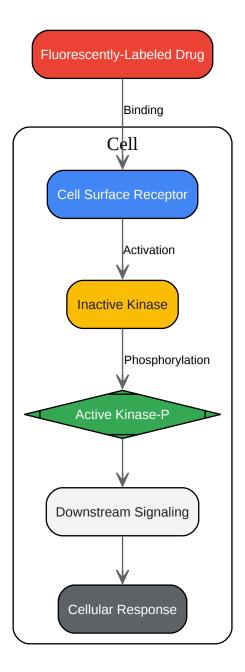
Caption: General workflow for a live-cell imaging experiment.

Signaling Pathway Visualization in Drug Development



Fluorescence microscopy is a powerful tool in drug development to visualize the effect of a compound on cellular signaling pathways. For instance, a fluorescently labeled drug or an antibody against a phosphorylated (activated) protein can be used to track its localization.

Example: Monitoring Drug-Induced Protein Kinase Activation



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Caption: Drug-induced activation of a signaling pathway.



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